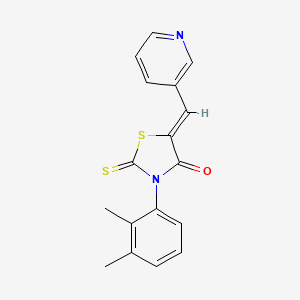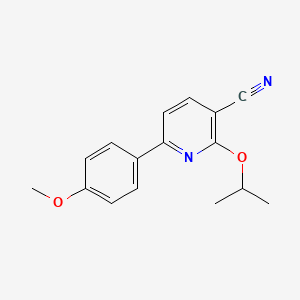
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile (2-IP6MN) is a nitrogen-containing heterocyclic compound with a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 2-IP6MN is used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungals. It is also used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs. In addition, 2-IP6MN has been found to have anti-oxidant and anti-cancer activities.
作用機序
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile has been found to have anti-oxidant and anti-cancer activities. The anti-oxidant activity of this compound is due to its ability to scavenge free radicals, which are reactive molecules that can cause damage to cells and tissues. The anti-cancer activity of this compound is believed to be due to its ability to inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have anti-oxidant and anti-cancer activities. The anti-oxidant activity of this compound is due to its ability to scavenge free radicals, which are reactive molecules that can cause damage to cells and tissues. The anti-cancer activity of this compound is believed to be due to its ability to inhibit the growth and spread of cancer cells. In addition, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-fungal activities.
実験室実験の利点と制限
The advantages of using 2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to have a variety of biological activities, making it a useful compound for a wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, this compound can react with other compounds, leading to unwanted side reactions.
将来の方向性
The potential future directions for 2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile research include exploring its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In addition, further research is needed to explore the compound’s anti-oxidant and anti-cancer activities. Furthermore, further studies are needed to investigate the compound’s effects on other biological processes, such as inflammation, bacterial and fungal infections, and metabolism. Finally, research is needed to develop new methods of synthesizing this compound, as well as to improve its stability and reduce its reactivity with other compounds.
合成法
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile is synthesized from the reaction of 4-methoxyphenylacetonitrile and 2-isopropyl-6-methylpyridine in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is generally carried out at a temperature of 70-80°C. The reaction produces a white, crystalline product that is filtered and washed with water. The product is then dried under vacuum to obtain the desired compound.
科学的研究の応用
2-Isopropoxy-6-(4-methoxyphenyl)nicotinonitrile has been studied extensively for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. The compound has been found to be useful in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungals. In addition, this compound has been studied for its potential anti-oxidant and anti-cancer activities. Furthermore, the compound has been found to be effective in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-propan-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)20-16-13(10-17)6-9-15(18-16)12-4-7-14(19-3)8-5-12/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKXEYBURUWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)
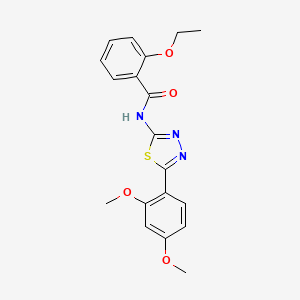
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)
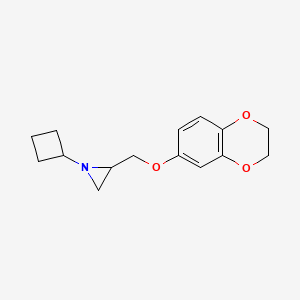
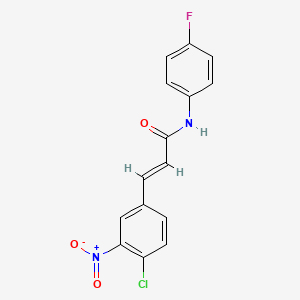
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
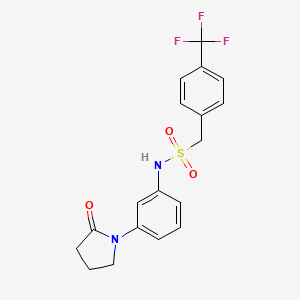
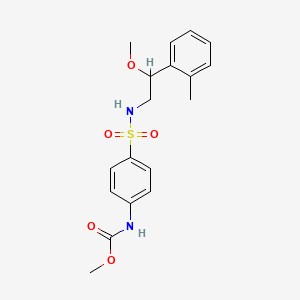
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)
![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)
